Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine derivative, followed by chlorination and esterification reactions. The reaction conditions often require the use of organic solvents like ethanol or methanol, and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used, such as alcohols or amines.
Scientific Research Applications
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-amino-3-benzyl-5-(2-bromoacetyl)-2,6-dioxopyrimidin-1-yl]acetate
- Methyl 2-[4-amino-3-benzyl-5-(2-iodoacetyl)-2,6-dioxopyrimidin-1-yl]acetate
Uniqueness
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications.
Properties
IUPAC Name |
methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5/c1-25-12(22)9-20-15(23)13(11(21)7-17)14(18)19(16(20)24)8-10-5-3-2-4-6-10/h2-6H,7-9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUBAJLDDCREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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